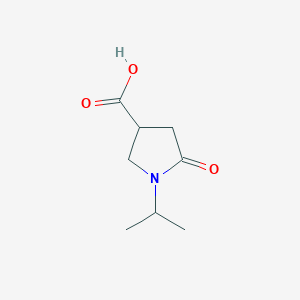

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWIPHFVESIOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389947 | |

| Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299920-47-1 | |

| Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclocondensation Reactions

Cyclocondensation remains a cornerstone for constructing the pyrrolidine core. A representative protocol involves the reaction of itaconic acid with substituted amines under reflux conditions. For instance, the condensation of itaconic acid (0.75 mol) with 2-amino-4-chlorophenol (0.5 mol) in aqueous NaOH at reflux for 24 hours yields a 5-oxopyrrolidine-3-carboxylic acid derivative, which serves as a precursor for further functionalization. This method emphasizes the role of alkaline conditions in facilitating intramolecular cyclization, though yields are moderate (66%) due to competing side reactions.

Esterification and Isopropyl Group Introduction

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | H₂SO₄ (80%) | 90 |

| Temperature | 80°C | 90 |

| Solvent | Propan-2-ol | 90 |

| Reaction Time | 4 hours | 90 |

| Alternative Catalyst | HCl (conc.) | 72 |

One-Pot Synthesis Strategies

Tandem Cyclization-Functionalization

Recent advances highlight one-pot methodologies that integrate multiple steps, reducing purification bottlenecks. A notable example involves the use of cesium carbonate (Cs₂CO₃) as a base to mediate the conversion of α,β-unsaturated carbonyl intermediates into 5-oxopyrrolidines. In this approach, (2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidine derivatives are synthesized with yields ranging from 83% to 91%. The base facilitates both deprotonation and cyclization, while the isopropyl group is introduced via nucleophilic substitution in situ.

Table 2: One-Pot Synthesis Yields with Cs₂CO₃

| Derivative | R Group | Yield (%) |

|---|---|---|

| 6a | 4-Chlorophenyl | 91 |

| 6b | 3-Nitrophenyl | 87 |

| 6c | 2-Methoxyphenyl | 83 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating reaction kinetics. While specific data for 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid are limited, analogous 5-oxopyrrolidine syntheses demonstrate a 30–40% reduction in reaction time compared to conventional heating, with comparable yields. This method’s efficacy is attributed to uniform thermal distribution, minimizing decomposition pathways.

Catalytic and Solvent Systems

Acid Catalysts

Sulfuric acid remains the most effective catalyst for esterification, as evidenced by its superior performance over hydrochloric acid (90% vs. 72% yield). The strong Brønsted acidity of H₂SO₄ ensures complete protonation of the carboxylic acid, while its low nucleophilicity prevents unwanted side reactions.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are avoided due to their tendency to stabilize intermediates, prolonging reaction times. Propan-2-ol, acting as both solvent and reagent, enhances atom economy and simplifies purification.

Purification and Characterization

Recrystallization Techniques

Recrystallization from propan-2-ol or methanol is standard for obtaining high-purity products. For example, the isopropyl ester derivative is recrystallized from propan-2-ol, yielding a white solid with a melting point of 158–159°C.

Spectroscopic Analysis

-

¹H-NMR (DMSO-d₆, 400 MHz) : Key signals include δ 2.66 (d, J = 8.8 Hz, COCH₂), 3.45 (quintet, J = 8.8 Hz, CH), and 3.84–3.91 (m, NCH₂), confirming the pyrrolidine ring and isopropyl group.

-

IR (KBr) : Peaks at 1718 cm⁻¹ (ester C=O) and 1664 cm⁻¹ (amide C=O) validate functional groups.

-

HRMS (ESI) : m/z 297.0273 [M + H]⁺ matches the theoretical value for C₁₂H₁₀ClN₂O₅.

Mechanistic Insights

Cyclization Pathways

The formation of the pyrrolidine ring proceeds via a stepwise mechanism:

-

Nucleophilic attack of the amine on the α,β-unsaturated carbonyl.

-

Intramolecular cyclization facilitated by base or acid.

-

Tautomerization to stabilize the 5-oxo group.

Steric and Electronic Effects

The isopropyl group’s steric bulk influences reaction rates. Bulky substituents slow nucleophilic attack but enhance regioselectivity by shielding specific sites. Electronic effects from electron-withdrawing groups (e.g., nitro) accelerate cyclization by increasing electrophilicity at the carbonyl carbon .

Analyse Des Réactions Chimiques

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Research indicates that 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid has potential therapeutic properties, notably in anti-inflammatory and analgesic applications. Studies have demonstrated its interaction with specific molecular targets, suggesting mechanisms that modulate enzyme activity and receptor interactions .

Anticancer Activity

Recent studies have explored derivatives of this compound for anticancer properties. For instance, the incorporation of a 3,5-dichloro substituent significantly enhanced cytotoxicity against A549 human lung cancer cells, demonstrating structure-dependent activity .

Table 2: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Effect on A549 Cell Viability (%) |

|---|---|---|

| 1-Isopropyl-5-oxopyrrolidine | 63.4 | 63.4 |

| 3,5-Dichloro derivative | 24.5 | 24.5 |

| Ester derivative | N/A | 71.3 |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. A study evaluated various derivatives against Gram-positive bacteria and drug-resistant fungi, indicating potential for developing new antimicrobial agents .

Table 3: Antimicrobial Activity Results

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1-(2-Hydroxyphenyl) derivative | >128 | S. aureus |

| 5-Fluorobenzimidazole | 8 | C. difficile |

| 3,5-Dichloro derivative | 64 | K. pneumoniae |

Case Study 1: Anticancer Activity Assessment

A series of experiments were conducted to assess the anticancer activity of various derivatives of this compound against A549 cells. The results indicated that modifications to the chemical structure significantly influenced efficacy, highlighting the importance of chemical design in drug development.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various derivatives against WHO-priority pathogens. The findings revealed that some derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as new therapeutic agents.

Comparaison Avec Des Composés Similaires

Key Observations :

- Biological Activity : Chloro- and hydroxyl-substituted derivatives exhibit potent antioxidant activity, while indole-ethyl variants may target neurological pathways .

Physicochemical Properties

Activité Biologique

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid is a member of the pyrrolidine family, known for its diverse applications in medicinal chemistry and biological research. This compound exhibits significant biological activities, making it a subject of interest for further investigation in various therapeutic contexts.

This compound has a unique structural configuration characterized by a pyrrolidine ring and a carboxylic acid functional group. The molecular formula is , and its IUPAC name is 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid. The presence of the isopropyl group contributes to its distinct chemical reactivity and biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antioxidant properties. In studies utilizing the DPPH radical scavenging method, certain derivatives demonstrated antioxidant effects comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

Studies have shown that compounds derived from 5-oxopyrrolidine exhibit anticancer activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, certain derivatives significantly reduced cell viability, indicating their potential as chemotherapeutic agents. The structure-dependent activity highlights the importance of specific functional groups in enhancing efficacy against cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Recent studies have identified several derivatives that exhibit selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This positions these compounds as promising candidates for the development of new antimicrobial therapies .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. For example, the compound may inhibit enzyme activity by forming stable adducts with active site residues or modulate receptor functions, leading to altered signal transduction pathways .

Case Studies

Several case studies highlight the biological potential of this compound:

- Antioxidant Efficacy : In a comparative study, various pyrrolidine derivatives were synthesized and tested for their antioxidant capacity using DPPH assays. The results indicated that some derivatives exhibited antioxidant activities significantly higher than that of standard antioxidants like vitamin C .

- Anticancer Activity : A series of novel 5-oxopyrrolidine derivatives were evaluated for their cytotoxic effects on A549 cells using MTT assays. Compounds showed varying degrees of cytotoxicity, with some demonstrating low toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

- Antimicrobial Screening : In a study focused on multidrug-resistant bacterial strains, several derivatives were screened for their antimicrobial activity using broth microdilution techniques. Some compounds exhibited promising results against resistant strains, highlighting their potential in addressing antibiotic resistance issues .

Q & A

Q. What are the recommended synthetic routes for 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via diastereoselective methods involving cyclization or functionalization of pyrrolidine derivatives. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized by reacting substituted benzaldehydes with methyl 5-oxopyrrolidine-2-carboxylate derivatives in acetic acid under reflux, using sodium acetate as a catalyst . Optimization involves adjusting reaction time (2.5–3 hours), temperature (reflux conditions), and catalyst loading to improve yield and stereochemical outcomes.

Q. How can the structural integrity of this compound be confirmed?

Structural validation typically employs a combination of:

- NMR spectroscopy : To confirm proton environments and carbon frameworks.

- X-ray crystallography : For absolute stereochemical assignment, as demonstrated in studies of analogous 5-oxopyrrolidine derivatives .

- Mass spectrometry : To verify molecular weight (e.g., 170.21 g/mol for related derivatives, as noted in ).

Q. What analytical techniques are suitable for assessing the purity of this compound?

- HPLC : Using reverse-phase columns (C18) with UV detection at 210–254 nm.

- TLC : Silica gel plates with ethyl acetate/hexane eluents for rapid screening.

- Elemental analysis : To confirm C, H, N, and O composition within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers address diastereoselectivity challenges during the synthesis of 5-oxopyrrolidine derivatives?

Diastereoselectivity in pyrrolidine synthesis is influenced by:

- Steric effects : Bulky substituents (e.g., isopropyl groups) can direct reaction pathways.

- Catalytic systems : Sodium acetate in acetic acid enhances stereochemical control during cyclization .

- Temperature modulation : Lower temperatures may favor kinetic over thermodynamic products.

Contradictions in reported selectivity can arise from solvent polarity or reagent purity, necessitating systematic screening of conditions .

Q. What pharmacological mechanisms are associated with 5-oxopyrrolidine derivatives, and how can bioactivity assays be designed?

These derivatives exhibit bioactivity via:

Q. How do stability studies inform storage and handling protocols for this compound?

Stability is pH- and temperature-dependent:

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

Q. How can computational methods predict the reactivity of this compound in drug design?

- DFT calculations : Optimize geometries and predict reaction intermediates.

- Molecular dynamics : Simulate ligand-receptor binding under physiological conditions.

- ADMET prediction : Use tools like SwissADME to estimate absorption and toxicity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.